1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one
Description
The compound 1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one features a dihydropyridazinone core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a 3-phenyl-1,2,4-oxadiazole moiety. This structure combines electron-rich (methylphenyl) and electron-deficient (oxadiazole) regions, which may influence its physicochemical and biological properties.
Synthesis and Characterization: The synthesis of analogous dihydropyridazinone derivatives typically involves coupling reactions between substituted oxadiazoles and dihydropyridazinone precursors. For instance, describes a method using cesium carbonate and dry N,N-dimethylformamide (DMF) to react phenyl-1,2,4-oxadiazoles with acetic acid derivatives, yielding products characterized via $ ^1H $ NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-7-9-15(10-8-13)23-12-11-16(24)17(21-23)19-20-18(22-25-19)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWLBNUTGXHFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one (CAS Number: 1112373-94-0) is a compound that integrates the oxadiazole and dihydropyridazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H14N4O2
- Molecular Weight : 318.34 g/mol
- Structural Features : The compound features a dihydropyridazine core substituted with a 4-methylphenyl group and a 3-phenyl-1,2,4-oxadiazol moiety.
Anticancer Activity
Research indicates that derivatives of the oxadiazole family exhibit significant anticancer properties. In vitro studies have demonstrated that various oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds containing the oxadiazole ring showed IC50 values ranging from 28.7 to 159.7 µM against multiple cancer types, including breast and colon cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 92.4 |
| Compound B | CaCo-2 (Colon) | 28.7 |
| Compound C | MCF7 (Breast) | 159.7 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been investigated through various assays. It has been found to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process. This inhibition suggests a role in managing conditions like arthritis and other inflammatory disorders .
Case Study:
In a study examining novel oxadiazole derivatives for anti-inflammatory activity, compounds with specific substitutions demonstrated improved efficacy over traditional non-steroidal anti-inflammatory drugs (NSAIDs). The docking studies indicated favorable binding interactions with COX enzymes .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. The compound exhibited activity against various bacterial strains, suggesting potential use as an antibacterial agent. The effectiveness varies based on structural modifications of the oxadiazole ring .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Compounds containing the oxadiazole moiety have shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the pyridazine moiety, such as 1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one, exhibit promising anticancer properties. A review highlighted various pyridazine derivatives that have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anticonvulsant Properties
Studies have demonstrated that similar compounds can possess anticonvulsant activity. For instance, a related compound was tested in picrotoxin-induced convulsion models and exhibited significant protective effects . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl groups can enhance anticonvulsant efficacy.
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with findings indicating effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showing that certain derivatives can compete with conventional antibiotics .
Material Science Applications
1. Organic Electronics
The incorporation of oxadiazole groups in organic semiconductors has been studied for their role in enhancing charge transport properties. Compounds similar to this compound have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability .
2. Photophysical Properties
Research into the photophysical properties of oxadiazole-containing compounds has revealed their potential as fluorescent probes. These compounds can be utilized in biological imaging due to their favorable emission characteristics and stability under physiological conditions .
Case Studies
Comparison with Similar Compounds
Structural Analog 1: 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
This analog () replaces the phenyl group on the oxadiazole with a 2,3-dimethoxyphenyl substituent. The methoxy groups enhance electron-donating capacity and solubility compared to the parent compound. However, steric hindrance from the bulky substituent may reduce binding affinity in biological systems .
Structural Analog 2: 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
This derivative () replaces the oxadiazole with a pyrazole ring and introduces chloro and trifluoromethyl groups. Its molecular weight (452.22 g/mol) is higher than the target compound’s estimated ~370 g/mol .
Structural Analog 3: (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one
From , this compound shares the 3-phenyl-1,2,4-oxadiazole group but incorporates a dichlorophenyl-propenone chain. The conjugated system may improve UV absorption properties, making it suitable for photodynamic applications. NMR data ($ \delta $ 7.17–8.02 ppm) suggest aromatic proton environments distinct from the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Biological Activity : Analogs with halogenated substituents (e.g., ) show promise in pesticidal applications, aligning with ’s report on oxadiazole-based herbicides like oxadiazon .
- Solubility vs. Bioavailability : Methoxy-substituted analogs () may exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
